Lanicor
Description
Lanicor® is a pharmaceutical formulation containing the cardiac glycoside digoxin, derived from Digitalis lanata. It is primarily used to treat heart failure and atrial fibrillation by enhancing myocardial contractility and regulating heart rate . Each this compound® tablet contains 0.25 mg of digoxin, and its pharmacokinetics are characterized by:
- Bioavailability: ~60–80% (oral absorption) .
- Half-life: 36–48 hours in patients with normal renal function .
- Excretion: Primarily renal (70–80%), necessitating dose adjustments in renal impairment .
Clinical studies demonstrate that this compound® achieves therapeutic serum concentrations of 1.2–1.9 ng/mL, with a mean maintenance dose of 0.6 mg/day in geriatric patients .
Properties
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)28(42)15-34(50-19)54-38-21(3)52-35(17-30(38)44)55-37-20(2)51-33(16-29(37)43)53-24-8-10-39(4)23(13-24)6-7-26-27(39)14-31(45)40(5)25(9-11-41(26,40)48)22-12-32(46)49-18-22/h12,19-21,23-31,33-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMHDMANZUZIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10860258 | |
| Record name | 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20830-75-5, 1380169-08-3 | |
| Record name | digoxin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(O-2,6-Dideoxyhexopyranosyl-(1→4)-O-2,6-dideoxyhexopyranosyl-(1→4)-2,6-dideoxyhexopyranosyl)oxy]-12,14-dihydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10860258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Botanical Extraction from Digitalis lanata
Digoxin is primarily isolated from the leaves of Digitalis lanata, with modern extraction protocols optimizing yield and purity. The process involves maceration of dried leaves in aqueous ethanol (40–70% v/v) at 50–60°C for 24–48 hours, followed by filtration and solvent evaporation under reduced pressure. Critical to maximizing yield is the de-acetylation step, where raw extracts are treated with alkaline solutions (pH 8.5–9.0) to hydrolyze acetylated precursors like lanatoside C into digoxin. High-performance liquid chromatography (HPLC) on silica gel columns (e.g., Zorbax SIL, 5 µm particles) enables precise quantification, achieving a recovery rate of 98.2% ± 1.5% with a limit of detection at 0.1 µg/mL.
Table 1: Optimized Extraction Parameters for Digitalis lanata
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Ethanol Concentration | 60% v/v | Maximizes solubility |
| Maceration Temperature | 55°C | Enhances diffusion |
| De-acetylation pH | 8.8 | Completes hydrolysis |
| HPLC Mobile Phase | Dichloromethane:MeOH:H₂O (79:20:1) | Resolves digoxin peaks |
Pharmaceutical Formulation Strategies
Pediatric Aqueous Solution (RU2623072C2 Patent)
A breakthrough in pediatric formulations involves stabilizing digoxin in aqueous media using ethanol-propylene glycol-citrate complexes. The method comprises:
-
Preparing a 0.5–1.2 wt% ethanolic digoxin solution (4.8% ethanol final concentration).
-
Adding propylene glycol (8–12%), citrate buffer (0.505% citric acid/sodium citrate), and water.
-
Adjusting to pH 7.0 ± 0.1 with NaOH/HCl.
-
Heat-treating at 170 ± 20°C for ≥20 minutes in sealed vials.
This protocol creates a thermostable network where ethanol solubilizes digoxin, propylene glycol prevents crystallization, and citrate buffers maintain ionic strength. Accelerated stability tests (40°C/75% RH) show no precipitation or potency loss (<2%) over 24 months.
Table 2: Composition of Pediatric Digoxin Solution
| Component | Concentration (wt%) | Function |
|---|---|---|
| Digoxin | 0.004% (40 µg/mL) | Active ingredient |
| Ethanol | 4.8% | Solubilizer |
| Propylene Glycol | 10% | Anti-crystallization agent |
| Citrate Buffer | 0.505% | pH stabilization |
| Water | q.s. to 100% | Vehicle |
Sustained-Release Tablets (CN100518743C Patent)
For chronic heart failure, a triple-layer tablet system (immediate, delayed, and extended release) combines digoxin with captopril, hydrochlorothiazide, atenolol, and triamterene. Key steps include:
-
Drug Layering :
-
Rapid-release layer : Digoxin-starch-lactose granules (1:1:1.3) bound with 5–10% PVP K30.
-
Delayed-release layer : Ethyl cellulose (EC) and hydroxypropyl methylcellulose (HPMC) matrix (EC:HPMC = 0.5:0.5) for 2–12 hour release.
-
Extended-release layer : High HPMC content (HPMC:EC = 1:0.05) for 8–18 hour dissolution.
-
Table 3: Granulation Ratios for Sustained-Release Formulation
| Layer | Excipient Ratio (Drug:Starch:Lactose:HPMC:EC) | Release Profile |
|---|---|---|
| Immediate-release | 1:1:1.3:0:0 | 0–4 hours |
| Delayed-release | 1:1:0.75:0.5:0.5 | 2–12 hours |
| Extended-release | 1:1:0.25:1:0.05 | 8–18 hours |
Stabilization of Parenteral Solutions
Sterile Injectable Formulations (PMC9117785 Study)
Compounded digoxin (0.05 mg/mL) demonstrates 180-day stability when:
-
Prepared in normal saline or commercial vehicle (e.g., Bacteriostatic NaCl).
-
Stored in amber glass vials at 5°C (refrigeration) or 25°C (room temperature).
HPLC-UV analysis (C18 column, 230 nm detection) confirms <5% degradation at 180 days, with no particulate formation or sterility breaches.
Table 4: Stability Profile of Digoxin Injections
| Storage Condition | Degradation Rate (%/month) | Particulate Matter | Sterility Maintenance |
|---|---|---|---|
| 5°C | 0.8 ± 0.2 | None | Passed USP <797> |
| 25°C | 1.2 ± 0.3 | None | Passed USP <797> |
Analytical Quality Control
Chromatographic Purity Assessment
Modern HPLC methods employ Zorbax Eclipse Plus C18 columns (4.6 × 150 mm, 3.5 µm) with gradient elution (acetonitrile:10 mM KH₂PO₄, pH 3.0). Digoxin elutes at 8.2 ± 0.3 minutes, with a linear range of 0.1–50 µg/mL (R² = 0.9998). Mass spectrometry (LC-MS/MS) further identifies impurities like digoxigenin (m/z 535.3 → 373.2) and dihydrodigoxin (m/z 783.4 → 621.3).
Industrial-Scale Manufacturing Considerations
Continuous Manufacturing Systems
Patented processes (e.g., RU2623072C2) integrate inline pH monitoring and static mixers for real-time adjustment of citrate buffer components. Heat treatment is conducted in rotary autoclaves (170°C, 20–60 minutes) to ensure uniform thermal exposure, achieving batch-to-batch consistency of ±1.5% digoxin content .
Chemical Reactions Analysis
Structural Analysis for Reaction Inference
Lanicor's structure contains critical functional groups that inform potential reactivity:
-
Steroid nucleus : Likely inert under physiological conditions but susceptible to oxidation at hydroxyl groups.
-
Glycosidic bonds : Three tetrahydro-pyran rings connected via glycosidic linkages, prone to acid-catalyzed hydrolysis.
-
Lactone ring (furan-2(5H)-one) : Subject to base-catalyzed ring-opening reactions.
| Functional Group | Reactivity Profile | Example Reactions |
|---|---|---|
| Glycosidic bonds | Hydrolysis under acidic conditions | Cleavage to aglycone and sugar moieties |
| Lactone ring | Alkaline hydrolysis | Ring opening to carboxylate |
| Hydroxyl groups | Oxidation | Formation of ketones or aldehydes |
Hypothetical Metabolic Pathways
Though no experimental data exists in the provided sources, structural analogs like digoxin suggest potential metabolic routes:
-
Phase I Metabolism :
-
Phase II Metabolism :
-
Glucuronidation or sulfation of hydroxyl groups (enhances water solubility for excretion).
-
Synthetic Considerations
The compound's complexity implies multi-step synthesis with orthogonal protecting groups:
-
Key Challenges :
-
Stereoselective formation of glycosidic bonds.
-
Lactone ring stability during coupling reactions.
-
-
Protection Strategies :
-
Use of silyl ethers for hydroxyl groups.
-
Temporary masking of ketones during steroid functionalization.
-
Stability Under Experimental Conditions
Relevant gas-phase and catalytic studies ( ) suggest:
-
Thermal decomposition : Likely above 300°C, with cleavage of glycosidic bonds and lactone ring degradation.
-
Catalytic interactions : Palladium or cerium-based catalysts could facilitate dehydrogenation or oxidation at specific sites.
Limitations
The absence of direct experimental data on this compound in the provided sources necessitates caution. The above analysis extrapolates from structural analogs and general organic reactivity principles. Further targeted studies using techniques like in situ spectroscopy ( ) or machine learning-driven reaction prediction ( ) would be required to validate these hypotheses.
Scientific Research Applications
Lanicor, a formulation of digoxin, has been widely studied for its applications in pharmacotherapy, particularly in treating heart failure and atrial fibrillation. This article delves into the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Pharmacokinetic Properties
The pharmacokinetics of digoxin, including this compound, involves its absorption, distribution, metabolism, and excretion. Key parameters include:
- Absorption : Digoxin is well absorbed orally, with peak plasma concentrations occurring within 1-3 hours after administration.
- Distribution : It has a large volume of distribution due to extensive binding to tissues.
- Metabolism : Primarily excreted unchanged by the kidneys; it has a half-life of approximately 36-48 hours in patients with normal renal function.
- Excretion : Renal clearance is a significant pathway for digoxin elimination.
Heart Failure Management
This compound is effective in treating heart failure symptoms by improving cardiac output and exercise tolerance. Clinical studies have demonstrated that patients receiving digoxin therapy experience fewer hospitalizations due to heart failure exacerbations.
Atrial Fibrillation Control
In patients with atrial fibrillation, this compound helps control ventricular rate during episodes. Its use in combination with other antiarrhythmic agents can optimize treatment outcomes.
Case Study 1: Efficacy in Heart Failure
A randomized controlled trial involving 200 patients with chronic heart failure showed that those treated with this compound had a significant reduction in hospital admissions compared to the placebo group (p < 0.05). The study highlighted improved quality of life metrics among patients receiving digoxin therapy.
Case Study 2: Drug Interaction with Clarithromycin
A study examined the interaction between this compound and clarithromycin, an antibiotic known to affect digoxin levels. Results indicated that coadministration led to a 1.7-fold increase in digoxin plasma concentration (AUC) due to reduced renal clearance (p = 0.002) . This finding underscores the importance of monitoring digoxin levels when initiating clarithromycin therapy.
Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Peak Plasma Concentration | 1-3 hours post-dose |
| Half-Life | 36-48 hours |
| Volume of Distribution | ~6-8 L/kg |
| Renal Clearance | ~100 mL/min |
Clinical Outcomes from Case Studies
| Study | Population Size | Outcome Measure | Result |
|---|---|---|---|
| Heart Failure Trial | 200 | Hospitalization Rate | Reduced by 30% (p < 0.05) |
| Digoxin-Clarithromycin Study | 30 | AUC Increase | 1.7-fold increase (p = 0.002) |
Mechanism of Action
Lanicor exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, promotes calcium influx through the sodium-calcium exchanger, resulting in increased myocardial contractility. Additionally, this compound has electrophysiologic effects that help regulate heart rate by increasing vagal tone and decreasing conduction through the atrioventricular node .
Comparison with Similar Compounds
Lanicor® (digoxin) is compared below with structurally and functionally related cardiac glycosides, including digitoxin, beta-acetyldigoxin (Novodigal®), metildigoxin, and Lanoxin® (another digoxin brand).
Pharmacokinetic Comparison
Key Findings :
- Digitoxin has superior bioavailability and a longer half-life than this compound® due to higher lipophilicity and hepatic metabolism, making it preferable in renal impairment .
- Beta-acetyldigoxin (Novodigal®) requires enzymatic conversion to digoxin, resulting in delayed onset but comparable efficacy .
- Metildigoxin exhibits a longer half-life and reduced renal dependence, advantageous in elderly patients .
Efficacy in Clinical Settings
- This compound® : Achieves clinical efficacy in 80.2% of decompensated chronic cor pulmonale (DCCP) patients at serum concentrations of 1.2–1.9 ng/mL . Resistance occurs in 19.8% of cases, often due to electrolyte imbalances or drug interactions .
- Lanoxin®: Demonstrates equivalent efficacy to this compound® in heart failure but requires therapeutic drug monitoring due to narrow therapeutic index .
- Digitoxin : Rarely used today due to prolonged half-life and accumulation risks, though effective in atrial fibrillation .
Dosage Considerations
- This compound® vs. Lanitop® : this compound® requires 1.55× higher doses than Lanitop® (a digitoxin formulation) to achieve equivalent serum concentrations, highlighting differences in bioavailability .
- Geriatric Patients : this compound® maintenance doses are reduced by 30–50% in renal impairment, whereas metildigoxin requires less adjustment .
Biological Activity
Lanicor, a cardiac glycoside with the chemical formula C41H64O14, is primarily recognized for its significant biological activities, particularly in the treatment of heart-related conditions. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is derived from the plant species Digitalis lanata, and it is structurally related to other cardiac glycosides like digoxin. These compounds are known for their ability to influence cardiac contractility and rhythm. This compound's mechanism involves inhibition of the sodium-potassium ATPase pump, leading to increased intracellular calcium concentrations, which enhances myocardial contractility.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
- Cardiac Effects : this compound is primarily used to treat heart failure and certain types of arrhythmias. Its action on the sodium-potassium ATPase results in improved cardiac output and reduced heart rate.
- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties, which may be beneficial in managing conditions characterized by inflammation.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
The primary mechanism of action for this compound involves:
- Inhibition of Sodium-Potassium ATPase : This leads to an increase in intracellular sodium levels, which subsequently causes an increase in intracellular calcium via the sodium-calcium exchanger.
- Enhanced Myocardial Contractility : The increased calcium levels improve the force of contraction in cardiac muscle cells.
- Regulation of Heart Rate : By affecting autonomic nervous system activity, this compound can help normalize heart rhythms.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have explored the efficacy and safety profile of this compound in clinical settings:
-
Case Study on Heart Failure Management :
- A study involving patients with chronic heart failure demonstrated that this compound significantly improved ejection fraction and reduced hospitalizations due to heart failure exacerbations.
- Patients receiving this compound showed a marked reduction in symptoms compared to those on standard therapy alone.
-
Study on Arrhythmias :
- Clinical trials indicated that this compound effectively reduced episodes of atrial fibrillation in patients with a history of recurrent arrhythmias, showcasing its potential as a therapeutic agent for rhythm control.
-
Neuroprotective Effects :
- Preliminary research has suggested that this compound may protect neuronal cells from oxidative stress, indicating potential applications beyond cardiology.
Q & A
Q. What are the key chemical and pharmacological identifiers of Lanicor (digoxin), and how do they inform experimental design?
this compound (digoxin) is a cardiac glycoside with the molecular formula C₄₁H₆₄O₁₄ and CAS Registry Number 20830-75-4. Its primary mechanism involves inhibiting the Na⁺/K⁺-ATPase pump, increasing intracellular calcium to enhance myocardial contractility. For experimental design, researchers must standardize the compound’s purity (≥95% by HPLC) and solubility (e.g., in dimethyl sulfoxide for in vitro assays). Pharmacokinetic parameters (e.g., bioavailability: 60–80%, half-life: 36–48 hours) should guide dosing intervals in animal or clinical studies .
Q. How should researchers select appropriate in vitro and in vivo models to study this compound’s cardiotonic effects?
- In vitro: Use isolated cardiomyocytes or Langendorff-perfused heart models to measure contractility and ion flux. Validate assays with positive controls (e.g., ouabain for Na⁺/K⁺-ATPase inhibition).
- In vivo: Rodent models (e.g., induced heart failure via transverse aortic constriction) are preferred for dose-response studies. Monitor electrocardiogram (ECG) parameters (e.g., QT interval) and serum digoxin levels to avoid toxicity .
Q. What are the standard protocols for validating this compound’s bioavailability in pharmacokinetic studies?
Employ a randomized crossover design with single-dose administration (e.g., 0.25 mg tablets). Collect plasma samples at 0.5, 1, 2, 4, 8, 24, and 48 hours post-administration. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify digoxin levels. Compare area under the curve (AUC) and maximum concentration (Cmax) against reference formulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s drug-drug interaction data across studies?
- Systematic Review Approach: Apply the PICOT framework (Population: patients with atrial fibrillation; Intervention: this compound + transporter inhibitors; Comparison: this compound alone; Outcome: plasma concentration changes; Time: acute vs. chronic dosing) to standardize data extraction.
- Mechanistic Analysis: Use transfected cell lines (e.g., HEK293 expressing P-glycoprotein) to isolate interaction pathways. Conflicting clinical data may arise from genetic polymorphisms (e.g., ABCB1 variants), necessitating pharmacogenomic sub-analyses .
Q. What methodologies optimize detection of this compound’s narrow therapeutic index in heterogeneous populations?
- Population Pharmacokinetics (PopPK): Develop a mixed-effects model incorporating covariates (e.g., renal function, age, concurrent diuretics). Use nonlinear mixed-effects modeling (NONMEM) to identify dose adjustments for sub-groups.
- Therapeutic Drug Monitoring (TDM): Validate point-of-care immunoassays against gold-standard LC-MS/MS, ensuring sensitivity ≤0.2 ng/mL to detect sub-therapeutic or toxic levels .
Q. How should researchers design studies to address this compound’s formulation-dependent bioavailability variations?
- Comparative Bioavailability Trials: Use a three-period, six-sequence crossover design comparing tablets, oral solutions, and intravenous formulations. Apply ANOVA to log-transformed AUC and Cmax data, with 90% confidence intervals for bioequivalence (80–125%).
- Excipient Analysis: Characterize binders (e.g., lactose) and disintegrants (e.g., croscarmellose sodium) via dissolution testing (USP Apparatus II, 50 rpm, 37°C) to correlate excipient profiles with absorption rates .
Q. What strategies mitigate bias in observational studies investigating this compound’s long-term mortality benefits?
- Propensity Score Matching: Adjust for confounding variables (e.g., ejection fraction, concomitant beta-blockers) using inverse probability weighting.
- Sensitivity Analyses: Test robustness via E-value calculations to quantify unmeasured confounding strength required to nullify observed associations .
Methodological Frameworks
Q. How to apply the PICOT framework to this compound research on elderly populations with renal impairment?
- Population: Adults ≥65 years with eGFR <30 mL/min/1.73m².
- Intervention: this compound 0.0625 mg/day with therapeutic monitoring.
- Comparison: Standard dosing (0.125 mg/day) without monitoring.
- Outcome: Incidence of toxicity (serum digoxin >1.2 ng/mL) over 6 months.
- Time: 12-month follow-up for mortality/hospitalization rates. This structure ensures alignment with clinical guidelines while enabling reproducible data synthesis .
Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
